molecular formula C10H22N2 B1335588 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine CAS No. 844882-19-5

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine

Cat. No.: B1335588
CAS No.: 844882-19-5
M. Wt: 170.3 g/mol
InChI Key: IWODVMXFHKPVBD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine is an organic compound with the molecular formula C10H22N2. This compound is characterized by the presence of a pyrrolidine ring attached to a butanamine backbone with two methyl groups at the third carbon position. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine typically involves the reaction of 3,3-dimethylbutan-2-one with pyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-ol: Similar structure with a hydroxyl group instead of an amine group.

    3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-one: Similar structure with a ketone group instead of an amine group.

    3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-thiol: Similar structure with a thiol group instead of an amine group.

Uniqueness

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(2,3)9(11)8-12-6-4-5-7-12/h9H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWODVMXFHKPVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406720
Record name 3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844882-19-5
Record name α-(1,1-Dimethylethyl)-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844882-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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